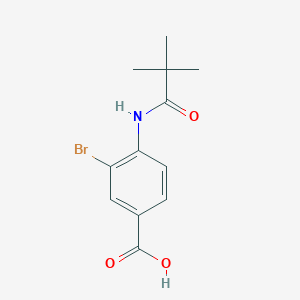

3-Bromo-4-pivalamidobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(2,2-dimethylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-12(2,3)11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOQMMQCVVKTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577354 | |

| Record name | 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139058-18-7 | |

| Record name | 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-pivalamidobenzoic acid

For: Researchers, scientists, and drug development professionals.

Abstract

3-Bromo-4-pivalamidobenzoic acid (CAS No. 139058-18-7) is a substituted benzoic acid derivative with potential applications as a building block in medicinal chemistry and organic synthesis. Its structural features—a carboxylic acid for polar interactions and derivatization, a bromine atom for modulating electronic properties and providing a site for cross-coupling reactions, and a bulky pivalamido group influencing lipophilicity and steric interactions—make it a compound of interest in drug design. This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed, field-proven protocols for their experimental determination, and offers expert insights into the interpretation of this data for research and development applications.

Chemical Identity and Molecular Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior. This compound is an aromatic carboxylic acid. The pivalamido group (also known as a tert-butylamido group) is sterically bulky, which can influence the molecule's conformation and interaction with biological targets.

-

IUPAC Name: 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid

-

CAS Number: 139058-18-7[1]

-

Molecular Formula: C₁₂H₁₄BrNO₃[2]

-

Molecular Weight: 300.15 g/mol [2]

-

Canonical SMILES: CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br[2]

Structure:

(Note: An illustrative image would be placed here in a final document.)

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point and pKa are not widely published. Therefore, this guide provides estimated values based on the analysis of structurally similar compounds and outlines protocols for their precise experimental determination.

| Property | Value / Observation | Rationale & Importance in Drug Development |

| Appearance | White to off-white solid (predicted) | Purity and stability indicator. |

| Melting Point | Estimated: 210-225 °C | A sharp melting point is a key indicator of purity. This property is crucial for formulation and stability studies. The estimate is based on the melting point of 4-amino-3-bromobenzoic acid (213 °C)[3]. |

| Boiling Point | Decomposes before boiling (expected) | High molecular weight and polar functional groups suggest decomposition at elevated temperatures rather than boiling. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted) | Aqueous solubility is a critical determinant of bioavailability. Solubility in organic solvents is essential for reaction chemistry and purification. |

| pKa (acid dissociation constant) | Estimated: 3.8 - 4.2 | Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, membrane permeability, and receptor binding. The estimate is based on benzoic acid (pKa 4.20) and the electron-withdrawing effects of the bromine and amide substituents[4]. |

| Storage | Sealed in dry, Room Temperature[2] | Indicates good stability under standard laboratory conditions. |

Experimental Protocols for Core Property Determination

As a self-validating system, experimental determination is paramount. The following protocols are standard, robust methods for characterizing novel compounds like this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus because it provides more than just a melting temperature. It yields a complete thermal profile, including the enthalpy of fusion (ΔHm), and can reveal phenomena like polymorphism, decomposition, or solvent loss, which are critical for solid-state characterization in drug development.[5][6]

-

Calibration: Calibrate the DSC instrument using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion (ΔHm).

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement of acid-base equilibria.[9] For an ionizable compound, the pKa dictates its charge state, which is a master variable controlling its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

-

System Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable co-solvent system if aqueous solubility is low (e.g., methanol-water). A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[10]

-

Titration - Acidification: Acidify the sample solution to ~pH 2 with a standardized solution of 0.1 M HCl.

-

Titration - Basification: Titrate the acidified solution by adding small, precise aliquots of a standardized, carbonate-free 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility Determination by Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium.[12] This value is fundamental for predicting oral absorption and ensuring that concentrations used in in vitro assays are achievable and relevant.[13][14]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer of a specific pH (e.g., pH 2.0, 5.0, and 7.4 to simulate physiological conditions).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed visually at the end of the incubation.

-

Phase Separation: Separate the solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

-

Calibration: The concentration is calculated by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Caption: Experimental workflow for the shake-flask solubility assay.

Anticipated Spectral Characteristics

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton adjacent to the carboxylic acid will be the most downfield.

-

Amide Proton (N-H): A broad singlet, typically downfield (approx. 8-10 ppm), which may exchange with D₂O.

-

Pivaloyl Protons (-C(CH₃)₃): A sharp, prominent singlet integrating to 9 protons, typically in the upfield region (approx. 1.2-1.4 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) corresponding to the carboxylic acid and amide carbonyls.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-145 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others.

-

Pivaloyl Carbons: Two signals: a quaternary carbon (~40 ppm) and a methyl carbon signal (~27 ppm).

-

-

FTIR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions in the region of 1650-1750 cm⁻¹. These may overlap or appear as two distinct peaks.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and structurally related compounds suggest the following precautions.[2]

-

Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical whose utility is defined by its physicochemical properties. This guide has provided a consolidated overview of its known and predicted characteristics, with a strong emphasis on the robust, validated experimental protocols required to generate high-quality data. For scientists in drug discovery and chemical development, the application of these methodologies is not merely procedural but is fundamental to building a comprehensive, reliable data package that informs decision-making from lead optimization to formulation.

References

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ChemUniverse. This compound [P47827]. [Link]

-

Stenutz. 3-bromo-4-aminobenzoic acid. [Link]

-

R. Williams. pKa Data Compiled by R. Williams. [Link]

-

SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. achmem.com [achmem.com]

- 3. 3-bromo-4-aminobenzoic acid [stenutz.eu]

- 4. global.oup.com [global.oup.com]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. scielo.br [scielo.br]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-4-pivalamidobenzoic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Bromo-4-pivalamidobenzoic acid, a substituted aromatic compound of interest in synthetic chemistry and drug development. Moving beyond a mere recitation of data, this document details the strategic rationale behind the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of spectral data, emphasizing how the interplay between different analytical techniques provides a self-validating system for confirming the compound's molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the "what" but the "why" of structural characterization.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function. This compound (Molecular Formula: C₁₂H₁₄BrNO₃, Molecular Weight: 300.15 g/mol ) serves as a valuable intermediate in the synthesis of more complex molecules.[1][2][3] Its utility is predicated on the correct arrangement of its constituent functional groups: a carboxylic acid, a pivalamide group, and a bromine atom on a benzene ring. An error in the assumed structure can lead to the synthesis of incorrect final products, wasting significant time and resources. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational pillar of scientific integrity.

This guide will walk through a logical workflow for confirming the structure of this compound, treating it as an unknown to be solved. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

The Elucidation Workflow: A Multi-faceted Approach

A robust structural elucidation strategy relies on the convergence of data from multiple independent techniques. Our approach integrates Mass Spectrometry to determine the molecular weight and elemental composition, Infrared Spectroscopy to identify functional groups, and a cascade of NMR experiments to map the precise connectivity of atoms.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

The first step in characterizing any new compound is to determine its molecular weight and, ideally, its elemental formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source. This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Expected Results

For this compound (C₁₂H₁₄BrNO₃), the mass spectrum is expected to exhibit a distinctive molecular ion peak. A key feature will be the isotopic pattern of bromine.[4] Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two molecular ion peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M⁺) and another at m/z+2 for the molecule with ⁸¹Br ([M+2]⁺).[6]

Table 1: Predicted Mass Spectrometry Data for C₁₂H₁₄BrNO₃

| Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Interpretation |

| [M]⁺ | 299.02 / 301.02 | Molecular Ion |

| [M-C(CH₃)₃]⁺ | 242.98 / 244.98 | Loss of the tert-butyl radical via α-cleavage.[7] |

| [M-COOH]⁺ | 253.03 / 255.03 | Loss of the carboxylic acid group. |

| [C₇H₄BrO]⁺ | 182.95 / 184.95 | Formation of the bromobenzoyl cation.[7] |

The presence of the M/M+2 isotopic pattern provides strong evidence for the incorporation of a single bromine atom in the molecule.[8] Further fragmentation analysis can offer initial clues about the lability of certain groups, such as the tert-butyl and carboxylic acid moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the crystal in a way that it interacts with the sample. The detector measures the absorption of IR radiation at different wavenumbers.

Data Interpretation and Expected Results

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 2500-3300 | Carboxylic Acid | O-H Stretch | Very broad, due to hydrogen bonding.[10][11] |

| ~3300 | Amide | N-H Stretch | Moderate, sharp peak. |

| ~1710-1680 | Carboxylic Acid | C=O Stretch | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[11] |

| ~1680-1650 | Amide | C=O Stretch (Amide I) | Strong, sharp peak. |

| ~1550 | Amide | N-H Bend (Amide II) | Moderate peak. |

| 1320-1210 | Carboxylic Acid | C-O Stretch | Strong peak.[11] |

| ~960-900 | Carboxylic Acid | O-H wag | Broad peak, indicative of dimer formation.[11] |

The presence of these distinct bands, particularly the very broad O-H stretch and the two separate C=O stretches, provides compelling evidence for the simultaneous presence of both carboxylic acid and amide functional groups within the molecule.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous picture of the atomic connectivity can be constructed.[14]

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a series of pulse sequences are run to acquire the ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~13.0 | Singlet (broad) | 1H | -COOH | Acidic proton, often broad and far downfield. |

| Hₑ | ~9.5 | Singlet | 1H | -NH- | Amide proton. |

| H₃ | ~8.2 | Doublet | 1H | Ar-H | Ortho to COOH, deshielded. |

| H₆ | ~8.0 | Doublet of Doublets | 1H | Ar-H | Ortho to Br, meta to COOH. |

| H₅ | ~7.8 | Doublet | 1H | Ar-H | Ortho to NH, meta to Br. |

| Hₖ | ~1.2 | Singlet | 9H | -C(CH₃)₃ | tert-Butyl protons, magnetically equivalent. |

¹³C NMR: Carbon Environments

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment |

| Cᵢ | ~177 | C=O (Amide) |

| Cₐ | ~167 | C=O (Acid) |

| C₄ | ~140 | C-NH |

| C₁ | ~135 | C-COOH |

| C₂ | ~133 | C-Br |

| C₆ | ~132 | Ar-CH |

| C₃ | ~125 | Ar-CH |

| C₅ | ~120 | Ar-CH |

| Cⱼ | ~40 | -C (CH₃)₃ |

| Cₖ | ~27 | -C(CH₃ )₃ |

2D NMR: Unraveling Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[15]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[16] We expect to see correlations between the aromatic protons H₅, H₆, and H₃, confirming their adjacency on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹J_CH coupling).[17] This allows for the unambiguous assignment of the protonated aromatic carbons (C₃, C₅, C₆) and the tert-butyl carbons (Cₖ).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH coupling).[17][18]

Key Expected HMBC Correlations:

-

Amide Proton (Hₑ) to:

-

Amide Carbonyl (Cᵢ): Confirms the amide linkage.

-

Aromatic Carbon C₄: Places the amide group on the ring at position 4.

-

Quaternary Carbon of t-butyl (Cⱼ): Links the pivaloyl group to the nitrogen.

-

-

Aromatic Proton H₃ to:

-

Carboxylic Carbonyl (Cₐ): Confirms its position ortho to the carboxylic acid.

-

Aromatic Carbons C₁ and C₅.

-

-

tert-Butyl Protons (Hₖ) to:

-

Amide Carbonyl (Cᵢ): Confirms the pivalamide structure.

-

Quaternary Carbon (Cⱼ).

-

Caption: Diagram of key HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Structural Proof

By systematically applying MS, FT-IR, and a suite of NMR techniques, we have constructed a comprehensive and self-validating proof of structure for this compound. Mass spectrometry confirmed the elemental formula and the presence of bromine. FT-IR identified the key carboxylic acid and amide functional groups. Finally, 1D and 2D NMR spectroscopy provided an unambiguous map of the atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the benzene ring and the precise arrangement of all constituent parts. This integrated approach exemplifies the rigorous standards required in modern chemical research and development, ensuring the identity and purity of crucial chemical entities.

References

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Li, A., & Jariyasopit, N. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(6), 517-526. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20205. Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

-

ResearchGate. (2025, August 9). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

-

Edwin, S. (2019). 1H and 13C NMR Chemical Shift Prediction Models. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chiralen.com [chiralen.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. emerypharma.com [emerypharma.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Introduction: The Critical Role of Solubility in Preclinical Development

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-pivalamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 139058-18-7) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a benzoic acid core, a bromine substituent, and a bulky pivalamido group, presents a unique combination of physicochemical properties that directly influence its behavior in various solvent systems. For drug development professionals, understanding the solubility of such a compound is not a trivial pursuit; it is a cornerstone of preclinical assessment. Poor aqueous solubility can severely hamper biological assays, lead to erroneous structure-activity relationship (SAR) data, and ultimately cause promising drug candidates to fail due to poor bioavailability.

This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data for this specific molecule, we will establish a first-principles approach. This document will not merely list data points but will serve as a technical whitepaper, guiding the researcher through the theoretical prediction of solubility behavior, the practical execution of robust experimental protocols, and the interpretation of the resulting data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a crystalline solid in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The overall change in Gibbs free energy (ΔG) for the dissolution process dictates the equilibrium.

Let's dissect the structure of this compound to anticipate its solubility profile:

-

Benzoic Acid Core : The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. This functional group generally confers moderate solubility in polar solvents, particularly water, and its solubility is pH-dependent.[3][4][5] In basic media (pH > pKa), the carboxylate anion (–COO⁻) forms, which is significantly more water-soluble.

-

Bromo Substituent : The bromine atom at the 3-position is electron-withdrawing and increases the molecule's lipophilicity and molecular weight. This generally leads to a decrease in aqueous solubility compared to the unsubstituted parent acid.

-

Pivalamido Group (–NHCOC(CH₃)₃) : This is the most influential substituent.

-

Amide Linkage (–NHCO–) : The amide group is polar and can participate in hydrogen bonding, which could enhance solubility in polar protic solvents.

-

Pivaloyl Moiety (–C(O)C(CH₃)₃) : The tertiary butyl group is large, nonpolar, and sterically hindering. This bulky, hydrophobic component is expected to dominate the solubility profile, significantly reducing solubility in aqueous media. The pivaloyl group's contribution to lipophilicity often outweighs the polarity of the adjacent amide.

-

Predicted Solubility Behavior:

-

Aqueous Solvents (e.g., Water, Buffers): Low solubility is expected due to the dominant hydrophobic character of the bromo and pivaloyl groups. Solubility will likely increase at higher pH as the carboxylic acid is deprotonated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated, as these solvents can disrupt the crystal lattice and interact with the polar amide and carboxylic acid groups without being hindered by a strong hydrogen-bonding network like water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. While the molecule has significant nonpolar regions, the polar carboxylic acid and amide groups will prevent effective solvation by nonpolar solvents.

The interplay of these functional groups is visualized in the diagram below.

Caption: Workflow for the Shake-Flask solubility assay.

Detailed Procedure:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Add a precise volume (e.g., 1 mL) of the pre-equilibrated solvent to the vial.

-

Prepare at least three replicates for each solvent condition.

-

-

Equilibration (The Self-Validating Step):

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.

-

Causality: Agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. The extended time ensures the system reaches a true thermodynamic equilibrium. [1] * Trustworthiness: To validate that equilibrium has been reached, take measurements at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium has been achieved. For absolute rigor, equilibrium should be approached from both undersaturation (as described here) and supersaturation. [6]

-

-

Phase Separation & Sampling:

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to create a compact pellet of the undissolved solid.

-

Causality: This step ensures that no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This is a critical step to remove any remaining microparticulates.

-

-

Analytical Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) and create a calibration curve over the expected concentration range.

-

Analyze the filtered samples by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

-

Causality: A chromatographic method is preferred as it separates the analyte from any potential impurities or degradants that might be present, ensuring accurate quantification. [7]

-

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format. The mean solubility and standard deviation should be reported for each condition.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 0.1 M Hydrochloric Acid (pH ~1) | 25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Purified Water | 25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Interpretation for Drug Development:

-

Solubility < 10 µg/mL: Indicates very low solubility. This can be a major flag for oral drug development, potentially leading to low and variable absorption. Formulation strategies like amorphous solid dispersions or salt formation (if the pKa is suitable) may be required.

-

Solubility 10-100 µg/mL: Considered poorly soluble. While challenging, development is often feasible with enabling formulation technologies.

-

Solubility > 100 µg/mL: Generally considered sufficiently soluble for many oral dosage forms, though higher doses may still present challenges.

Conclusion

References

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. enamine.net [enamine.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ovid.com [ovid.com]

The Latent Therapeutic Potential of 3-Bromo-4-pivalamidobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The scaffold of 3-Bromo-4-pivalamidobenzoic acid presents a compelling, yet underexplored, starting point for the development of novel therapeutic agents. This technical guide synthesizes current knowledge on the bioactivities of its constituent chemical motifs—a brominated aromatic ring, a benzoic acid moiety, and a sterically hindered pivalamide group—to project a landscape of potential pharmacological activities. We provide a framework for the systematic evaluation of its derivatives as potential antibacterial, anticancer, and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and the scientific rationale underpinning a focused discovery program.

Introduction: Deconstructing the Core Scaffold for Therapeutic Insights

The chemical architecture of this compound is a confluence of functionalities that have independently been associated with a range of biological activities. The strategic placement of a bromine atom on the phenyl ring can enhance lipophilicity and metabolic stability, and in many cases, is crucial for potent bioactivity. Benzoic acid derivatives are a well-established class of compounds with diverse pharmacological applications, including anticancer and antimicrobial effects.[1][2] The pivalamide group, with its bulky tert-butyl moiety, offers steric hindrance that can influence binding selectivity and metabolic stability.[3] This guide postulates that the integration of these three features within a single molecular entity could lead to novel compounds with significant therapeutic potential.

Potential Biological Activity I: Antibacterial Agents

Scientific Rationale

The presence of a halogen, specifically bromine, on an aromatic scaffold is a common feature in many potent antibacterial agents.[4] Brominated compounds can exhibit antimicrobial effects through mechanisms such as membrane disruption and enzyme inhibition.[5][6] Furthermore, benzoic acid and its derivatives are known for their antimicrobial properties, often utilized as preservatives.[1] The combination of these moieties in this compound derivatives suggests a strong potential for antibacterial activity, possibly through a multi-target mechanism.

Experimental Workflow for Antibacterial Screening

A systematic approach to evaluating the antibacterial potential of novel derivatives is crucial. The following workflow outlines a standard screening funnel, from broad-spectrum analysis to more specific mechanistic studies.

Caption: A streamlined workflow for the identification and characterization of antibacterial candidates.

Detailed Experimental Protocols

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate with broth to obtain a range of concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: This initial screen is a fundamental and cost-effective method to quickly assess the broad-spectrum antibacterial potency of the synthesized derivatives.

-

Biofilm Formation: In a 96-well plate, add bacterial culture and the test compounds at sub-MIC concentrations. Incubate for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: Stain the adherent biofilms with crystal violet for 15 minutes.

-

Quantification: Solubilize the stain with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm biomass.

Causality: Many chronic infections are associated with biofilm formation, which confers antibiotic resistance. This assay identifies compounds that can disrupt this critical virulence factor.[4]

Hypothetical Data Summary

| Derivative | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Biofilm Inhibition (IC50, µg/mL) |

| Parent | - | >128 | >128 | >128 |

| DA-01 | 4-fluoroanilide | 16 | 32 | 8 |

| DA-02 | 3,5-dichloroanilide | 8 | 16 | 4 |

| DA-03 | 4-methoxybenzylamide | 64 | >128 | 32 |

Potential Biological Activity II: Anticancer Agents

Scientific Rationale

Benzoic acid derivatives are a cornerstone in the development of anticancer therapeutics.[2][7] Their mechanisms of action are diverse and include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[8][9] Notably, some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, which is a validated therapeutic strategy in oncology.[10] The bromination of the aromatic ring can further enhance cytotoxic activity.

Experimental Workflow for Anticancer Screening

The evaluation of anticancer potential requires a multi-faceted approach, progressing from general cytotoxicity to specific mechanistic insights.

Caption: A workflow for the discovery and validation of anti-inflammatory drug candidates.

Detailed Experimental Protocols

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After 18-24 hours, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

Causality: This cell-based assay mimics the inflammatory cascade and allows for the identification of compounds that can suppress the production of key pro-inflammatory mediators.

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Causality: This is a classic in vivo model of acute inflammation that provides a robust assessment of the anti-inflammatory efficacy of a test compound in a whole-organism system.

Hypothetical Data Summary

| Derivative | R-Group Modification | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | Paw Edema Inhibition (%) |

| Parent | - | >50 | >50 | <10 |

| DA-07 | 4-sulfamoylphenyl amide | 8.1 | 10.5 | 45 |

| DA-08 | 2-thiazolyl amide | 3.5 | 5.2 | 62 |

| DA-09 | 4-morpholinoanilide | 22.4 | 28.9 | 25 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in infectious diseases, oncology, and inflammatory disorders. The strategic combination of a brominated phenyl ring, a benzoic acid moiety, and a pivalamide group provides a rich chemical space for derivatization and optimization. The experimental workflows and protocols detailed in this guide offer a systematic and scientifically rigorous framework for exploring the therapeutic potential of this compound class. Future research should focus on synthesizing a diverse library of derivatives and employing the outlined screening funnels to identify lead compounds for further preclinical development. Mechanistic studies will be paramount in elucidating the specific molecular targets and pathways modulated by these novel chemical entities.

References

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714156/]

- Pivalamide: A Comprehensive Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/product/b124793-technical-guide]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.2062/v1]

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Pathogen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5101372/]

- Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. ResearchGate. [URL: https://www.researchgate.

- Pivalamide | 754-10-9. Benchchem. [URL: https://www.benchchem.com/product/754-10-9]

- Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. [URL: https://www.researchgate.net/publication/287178049_Synthesis_antibacterial_antifungal_and_antioxidant_activity_studies_on_6-bromo-2-substitutedphenyl-1H-Imidazo45-bpyridine]

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [URL: https://ijarsct.co.in/Paper-10-06-2024-05-49-21.php]

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38912444/]

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017779/]

- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [URL: https://www.mdpi.com/2079-6382/15/1/62]

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. [URL: https://iftmuniversity.edu.in/iftm-journal/current-issue-2024-2.php]

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7784013/]

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497047/]

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. i-Scholar. [URL: https://www.i-scholar.in/index.php/wjpr/article/view/64624]

- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11356071/]

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26553423/]

- Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34472017/]

- Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/3052]

- Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37929949/]

- Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 8. preprints.org [preprints.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 3-Bromo-4-pivalamidobenzoic Acid: A Versatile Intermediate in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its intermediates. This compound is a prime example of such a crucial building block. Its structure is deceptively simple, yet it masterfully combines three distinct chemical functionalities—a carboxylic acid, an aryl bromide, and a sterically hindered amide—onto a single benzene ring. This trifecta of reactivity provides chemists with orthogonal chemical handles, enabling sequential and highly controlled modifications.

The pivaloyl group ((CH₃)₃CCO-) serves as a robust protecting group for the aniline nitrogen, preventing unwanted side reactions while offering steric influence that can direct subsequent transformations.[1] The aryl bromide and carboxylic acid moieties are poised for a vast array of cross-coupling and derivatization reactions, respectively. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 139058-18-7 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄BrNO₃ | [2][4] |

| Molecular Weight | 300.15 g/mol | [2][4] |

| Purity | Typically ≥98% | [2][3] |

| Appearance | White to off-white solid | N/A |

| Storage | Sealed in dry, room temperature conditions | [4] |

| MDL Number | MFCD11113010 | [2][5] |

Synthesis of this compound

The preparation of this compound is a straightforward process that hinges on the selective protection of an aminobenzoic acid precursor. The most common and logical route begins with 4-amino-3-bromobenzoic acid, which itself can be synthesized from 4-aminobenzoic acid.[6] The critical step is the acylation of the amino group with pivaloyl chloride.

The use of pivaloyl chloride is a deliberate choice. Its steric bulk provides excellent stability to the resulting amide bond, which is resistant to a wide range of reaction conditions, though this stability necessitates more stringent conditions for its eventual removal.[1]

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis

This protocol describes the N-acylation of 4-amino-3-bromobenzoic acid.

Materials:

-

4-Amino-3-bromobenzoic acid (1.0 eq)[7]

-

Triethylamine (Et₃N) or Pyridine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine or pyridine (2.5 eq) to the suspension and stir for 10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the cooled mixture. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding 1N HCl. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Core Reactivity and Applications as a Synthetic Intermediate

The true value of this compound lies in its capacity to serve as a scaffold for building molecular complexity. The bromine atom is a versatile handle for modern cross-coupling reactions, while the carboxylic acid allows for standard functional group transformations.

Caption: Key reaction pathways starting from this compound.

Palladium-Catalyzed Cross-Coupling Reactions (at the Bromine)

The bromine atom is ideally positioned for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[10][11] this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters.[12][13][14] This allows for the systematic introduction of diverse substituents, making it invaluable for generating libraries of compounds in drug discovery programs.

-

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the reaction of choice.[15][16] It enables the coupling of the aryl bromide with primary or secondary amines, amides, or carbamates.[17][18] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

-

Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inerting: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent & Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (5 mol%).

-

Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue via column chromatography to obtain the coupled product.

Transformations of the Carboxylic Acid

The carboxylic acid group is a versatile handle for derivatization. Standard protocols can be used for:

-

Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse array of amides.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to produce esters.[19]

-

Reduction: Conversion to a primary alcohol using reducing agents like borane (BH₃) or lithium aluminum hydride (LAH), although the latter may require protection of the acid first.[19]

Deprotection of the Pivaloyl Group

While the pivaloyl group's stability is an asset during synthesis, its removal requires deliberate and often forceful conditions.[1] This is typically achieved under harsh acidic (e.g., concentrated H₂SO₄ or HCl at elevated temperatures) or basic conditions. This step is usually performed late in a synthetic sequence to reveal the free 4-amino group, which can then be used for further functionalization if desired.

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic innovation. Its well-defined and orthogonally reactive functional groups provide a reliable platform for constructing complex molecular architectures. By enabling access to powerful transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, it serves as a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The robust nature of the pivaloyl protecting group ensures that intricate synthetic manipulations can be performed at other sites on the molecule with high fidelity, making this compound an indispensable resource for the modern synthetic chemist.

References

- Pivaloyl Chloride as a Protecting Group for Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqZxFKd2aMtvAVMTD-_Yhfr2O23FDxmMqrtP7QjjR0krnaxWYm__LijtCR5xyFI_LNGXGEfFc6vOS-EjngA8PZvUo73dUvuQn2Ca3lh9_h6JQ_cQ0uIZHzj-Fj1Y6hYCu_uHv2GwjyQhK6NaqIOzdK3Qv13Rd8pcxRMQ5zFe6yzldZBZbrVfSgZHXfBu1zhpm4aJ-DQAnusoh2tdPsIo9wwLlxUqFOl5jsqLYzMhI]

- This compound [P47827] - ChemUniverse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Ahfp1TuaU-VDGLZrdpekRu3VWg7lWSvpbhdEbHBvtIB9nPIkwCPw_UIcHponW-Ji-hFg8zC3LRtqvp4SxT14M4y7Aui2zPcA6T78zN_X-9GNSiUM8nnfLCTGDV2x8tDNnB_CAdNOj7t0EEzDQtyJb63HcTgIhhDUkzIQVpUmTwbkSaFOeKNHnkufya_y]

- Protecting Agents - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuuCrPIT1VueRclAYrtO9SeSyAV1I1W9tAZQWDHOhfiVnlPqd_unYPCpX2dG-JupauaBmyp49Dytx_Vh_rlriW2i4J4fWDcn5fmsLumOKqbkPVqlqk3fdhhvX6UCd0IX1_9KyCP16OmOJSstP3W_B-0n4h4ikdi-2pLds1hxFr0pQ=]

- 3-Amino-4-bromobenzoic acid synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjlU082ohdzi39MEonZ3wo6_qXbs6e9l_3CRUWCzYRZVBDNS6zmBCSaBFbaNvxpPQ9Ut0AobPFpPo91GYOnarSQ0dHC2q7IvaOMB7y6zz3swhA4Y3qaHVpYeQZvavHjZh7-oNJ2Qt7dXLJ1ALwkV3qASm-E5gkZTxpbq3hIV-96rM=]

- This compound - CHIRALEN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqM3sB5_CLCdOFltBchDvMp1fI6XnRru2dj57PImF448xUiNjyEk-UWxkoBt2gzlSRSYndOLl_4FKtw4L7-5i8WSyVUHzlH9geAQJ3IjBl-VQvDyDckEAj0hnGovpEFWJmXlT0rrQVhLuGt3ySf-hLJlj4Tw--BzZMhI99]

- This compound - Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI5pt4auc_hY3a7rpxKXbBc3XUYrzYFXi63wVrt3R7YbivCAx0XqccmL5ysxQ8et0VNCTu-4Ah63dTG7yZz-uc_pddS-dadsnfH99zD1qHCursumSgtf0IUAxTP5_NeRM1HVTLr7utcL0=]

- 139058-18-7|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrQZzK3-r7Bsp41K9lU6fNk4Vm0Y_GlboBvCcp-SlIH5yF0UuQe6SeX1ml8htE70upu7DAMzf3pKYGclaWn81AfTgZLm53n8jfdHLbR4leN2ekHjyu_kELCbsx6F2yp3rju0E46IvqC0KImaWC]

- An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpyD6LcYW7tkqeRNdXYgUakB8knoDF_JwBPFGkU4Ir_YB1tOBWUuM7LyR5jjpnka12lXoSQs6EDnCc0As-PyQePSVwIsIFyI4n9jksy78VGVS81-Gs2hnYI42JeXrSc6Lgg-6grh7xBIL81gd1AXpuIIuCWJE0bbG73n5cquyfHzj-OQcJFd9fnDynScH7juEoHVf8URqhJj1-OiWQfWwC_-CybGie42_0Gp0AGRtM0UaqUcuwTc9IhR9Szk8vkmE=]

- This compound - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjMsDdd1jpT8Yz2Ccio2ApTJjoyf_6baHSKUDgtcvqrB892VkzTImQWWSnHfV3pPKo8u-NKI2t0enufNLTHV6Nkga9uDO8pwzKYuVT-V9p8j5vyyNG9wWSi8wMrRN7JY8vmL7Z9a03FgtYf15nV8I7xp9RUuFxdJdP0EFS]

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Buy 3-Bromo-4-(pivaloyloxy)benzoic acid | 1131594-54-1 - Smolecule. [URL: https://www.smolecule.com/3-bromo-4-pivaloyloxy-benzoic-acid-cas-1131594-54-1]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2699]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. [URL: https://patents.google.

- The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.

- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.gcipr.

- What are the properties and applications of 3-Bromo-4-methylbenzoic acid? - Guidechem. [URL: https://www.guidechem.com/news/what-are-the-properties-and-applications-of-3-bromo-4-methylbenzoic-acid-10000000000000000000000000000000.html]

- PIVALOYL CHLORIDE | - atamankimya.com. [URL: https://www.atamankimya.com/en/pivaloyl-chloride_3282-30-2]

- Organic Syntheses Procedure - 4. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0090]

- 3-Bromo-4-iodobenzoic acid | C7H4BrIO2 | CID 16640907 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16640907]

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. [URL: https://www.researchgate.net/figure/List-of-synthesized-derivatives-of-2-3-and-4-aminobenzoic-acid_tbl1_331005703]

- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim.

- 3-Bromo-4-nitrobenzoic acid 97 101420-81-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/554830]

- WO2018011823A1 - Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide - Google Patents. [URL: https://patents.google.

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylbenzoic-acid]

- 3-Bromo-4-methylbenzoic acid methyl ester - Chem-Impex. [URL: https://www.chemimpex.com/products/3-bromo-4-methylbenzoic-acid-methyl-ester]

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/M1557]

- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction - International Journal of Innovative Science and Research Technology. [URL: https://ijisrt.com/assets/upload/files/IJISRT22AUG1009.pdf]

- 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29218569/]

- (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide - ResearchGate. [URL: https://www.researchgate.net/publication/289531881_Synthesis_of_3-bromo-4-isobutyloxyphenyl_carbothioamide]

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_257765184]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. [URL: https://patents.google.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2458]

- 1131594-54-1 | 3-Bromo-4-(pivaloyloxy)benzoic acid - ChemScene. [URL: https://www.chemscene.com/products/3-bromo-4-pivaloyloxy-benzoic-acid-cas-1131594-54-1.html]

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1049&context=major-papers]

- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHrKypO594bt4XVmhy0IRPJ7M0SYeNply50m6ziOhD_qOBXEo8xAyTOMJa5dO4LXPzWq5EgEF7FT9j1a966eHD4WX0ISHoEoAUU8bqXSr03BoIaNYXFfGjVxgIEMPa8I0RMsWZGtwKKZYyK7UQLIyuQohgZpGmqtmaBfGpXvQUGos50Ln97nJO-WCbkya0vH_H7GIwdrCR0APEuOtiUPvN-YlBeAPncYdwnr8vMCERFqtaWtGJItkbaRrevG9as5FOfY0=]

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4331]

- 3-Bromo-4-isobutylbenzoic acid | C11H13BrO2 | CID 44828532 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44828532]

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - ResearchGate. [URL: https://www.researchgate.net/publication/366914598_Synthesis_of_3-Bromo-4-phenylisothiazole-5-carboxylic_Acid_and_3-Bromoisothiazole-5-carboxylic_Acid]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chiralen.com [chiralen.com]

- 4. achmem.com [achmem.com]

- 5. 139058-18-7|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Amino-4-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Bromo-4-pivalamidobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 3-Bromo-4-pivalamidobenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of protocols, but a deeper understanding of the chemistry, historical context, and practical applications of this versatile molecule. This guide is structured to offer a narrative that flows from its foundational synthesis to its potential in the advanced stages of drug discovery. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a well-reasoned scientific decision.

Introduction

This compound, with the CAS Number 139058-18-7, is a substituted aromatic carboxylic acid that has garnered interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its structure, featuring a bromine atom, a pivaloyl-protected amine, and a carboxylic acid on a benzene ring, offers a unique combination of functionalities for molecular design and synthesis. The pivaloyl group, a bulky tert-butyl carbonyl moiety, serves as a robust protecting group for the aniline nitrogen, influencing the molecule's reactivity and solubility. This guide will provide a thorough exploration of its synthesis, starting from readily available precursors, and touch upon its potential applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 139058-18-7 |

| Molecular Formula | C12H14BrNO3 |

| Molecular Weight | 300.15 g/mol |

| Appearance | Solid (predicted) |

| Storage | Sealed in dry, room temperature |

Data sourced from various chemical suppliers.[1][4]

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two key stages:

-

Synthesis of the Precursor: Preparation of 4-amino-3-bromobenzoic acid.

-

Final Acylation Step: Reaction of 4-amino-3-bromobenzoic acid with pivaloyl chloride.

This section will provide a detailed examination of the synthetic pathways for the precursor and a logical protocol for the final product formation.

Stage 1: Synthesis of the Precursor, 4-Amino-3-bromobenzoic Acid

The strategic placement of the amino and bromo groups on the benzoic acid scaffold is crucial. Two primary, validated routes to this precursor are presented below, each with its own set of advantages and disadvantages.

This method is a more direct approach, involving the electrophilic aromatic substitution of 4-aminobenzoic acid.

Causality of Experimental Choices:

-

Choice of Brominating Agent: A combination of ammonium bromide and an oxidizing agent like hydrogen peroxide is a milder and safer alternative to using liquid bromine.

-

Solvent: Acetic acid serves as a suitable polar solvent that can dissolve the starting material and facilitate the reaction.

-

Temperature: The reaction is typically conducted at room temperature to control the regioselectivity and prevent side reactions.

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 150 mL of acetic acid.

-

To this solution, add 10.8 g (0.11 mol) of ammonium bromide.

-

While stirring at room temperature, slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be recrystallized from a mixture of ethanol and water to yield pure 4-amino-3-bromobenzoic acid.

This pathway, while longer, starts from a more readily available and often cheaper starting material.

Workflow Diagram:

Caption: Multi-step synthesis of 4-amino-3-bromobenzoic acid from p-toluidine.

Causality of Experimental Choices:

-

Acetylation: The amino group of p-toluidine is first protected as an acetamide. This is a crucial step to control the subsequent bromination, as the unprotected amino group is highly activating and can lead to multiple bromination products. The acetyl group is a moderately activating, ortho-, para-director, which directs the bromine to the desired position.

-

Bromination: The bromination is carried out on the acetylated intermediate. The acetyl group ensures that bromination occurs predominantly at the position ortho to the amino group.

-

Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

-

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This reaction is typically performed under basic conditions, followed by acidification.

Experimental Protocol (Condensed):

A detailed procedure for this multi-step synthesis can be found in various organic synthesis resources. The key steps involve the acetylation of p-toluidine, followed by bromination of the resulting p-acetotoluidide. The bromo-intermediate is then hydrolyzed to give 3-bromo-4-aminotoluene, which is finally oxidized to 4-amino-3-bromobenzoic acid.

Stage 2: Final Acylation to Yield this compound

This final step involves the formation of an amide bond between the 4-amino group of the precursor and the pivaloyl group.

Reaction Scheme:

Causality of Experimental Choices:

-

Acylating Agent: Pivaloyl chloride is a reactive acylating agent that readily reacts with the amino group. Its bulky tert-butyl group provides steric hindrance, which can be advantageous in certain applications.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine.

-

Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used to dissolve the reactants and prevent unwanted side reactions with the solvent.

Experimental Protocol:

-

In a 100 mL flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2.16 g (10 mmol) of 4-amino-3-bromobenzoic acid in 40 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1.6 mL (12.5 mmol) of triethylamine to the suspension.

-

In a separate flask, prepare a solution of 1.5 mL (12 mmol) of pivaloyl chloride in 10 mL of anhydrous DCM.

-

Add the pivaloyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by slowly adding 20 mL of 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-